Mirogabalin

Overview

Description

Mirogabalin is a gabapentinoid medication developed by Daiichi Sankyo. It is primarily used for the treatment of neuropathic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia . This compound binds to the α2δ subunit of voltage-gated calcium channels with significantly higher potency than pregabalin .

Scientific Research Applications

Mirogabalin has several scientific research applications, including:

Mechanism of Action

Mirogabalin exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels. This binding inhibits the release of neurotransmitters, thereby reducing neuronal excitability and pain transmission . The higher potency of this compound compared to other gabapentinoids is due to its slower dissociation rate from the α2δ-1 subunit .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Mirogabalin plays a significant role in biochemical reactions by interacting with the α2δ subunits of voltage-gated calcium channels . These interactions inhibit calcium influx into neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This inhibition is crucial for its analgesic properties, as it helps in modulating pain signals.

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by inhibiting calcium influx, which in turn affects neurotransmitter release . This modulation can lead to changes in gene expression and cellular metabolism, contributing to its analgesic effects . Additionally, this compound has been shown to enhance the expression of antinociceptive factors like IL-10 and IL-18BP, while reducing pronociceptive substances such as substance P .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels . This binding inhibits calcium influx, reducing the release of excitatory neurotransmitters . The selective binding and slower dissociation rate of this compound for the α2δ-1 subunit contribute to its strong analgesic effects and lower incidence of adverse effects compared to other gabapentinoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly absorbed and eliminated, with a half-life of approximately 2.57 to 3.08 hours . Long-term studies indicate that this compound maintains its analgesic effects without significant accumulation in the body . Additionally, this compound has been shown to be stable and effective over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound (15, 20, and 30 mg/day) result in significant reductions in pain scores compared to lower doses . Higher doses are also associated with an increased incidence of adverse effects such as dizziness and somnolence . These findings suggest a dose-dependent relationship between this compound’s efficacy and its side effects.

Metabolic Pathways

This compound is primarily metabolized through glucuronidation at the amine and carboxylic acid moieties . The main metabolites include this compound N-glucuronide and a lactam form of this compound . These metabolites are excreted primarily through urine, indicating renal secretion as a key pathway for this compound clearance .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body, with a mean apparent volume of distribution of 64-88 liters . It is 23-26% bound to human plasma proteins, which facilitates its transport within the bloodstream . The majority of this compound is excreted unchanged in the urine, highlighting its efficient renal clearance .

Subcellular Localization

This compound’s subcellular localization is primarily within neurons, where it binds to the α2δ subunits of voltage-gated calcium channels . This binding occurs predominantly in areas of the nervous system involved in pain transmission and processing . The specific targeting of these subunits is crucial for this compound’s analgesic effects, as it modulates calcium influx and neurotransmitter release at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

A novel method for preparing racemic mirogabalin involves using 3-ethylbicyclo[3.2.0]hept-3-ene-6-one as a starting material. This compound reacts with cyanoacetate and ammonia water to generate an ammonium salt, which is then heated with sulfuric acid to produce a diacetate compound. The diacetate compound reacts with urea to form an imide compound, which is degraded by Hofmann degradation to generate racemic this compound hydrochloride. This compound is then passed through a resolving agent to obtain this compound .

Industrial Production Methods

The industrial production of this compound involves a similar synthetic route with optimized reaction conditions to ensure high yield and purity. The process avoids the use of highly toxic reagents and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Mirogabalin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized at the amine and carboxylic acid moieties.

Reduction: Reduction reactions can be used to modify the bicyclic structure of this compound.

Substitution: Substitution reactions can occur at the ethyl group or the bicyclic ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, urea, and cyanoacetate. Reaction conditions typically involve heating and the use of solvents such as water and organic solvents .

Major Products

The major products formed from the reactions of this compound include its hydrochloride salt and various derivatives formed through oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Gabapentin: Another gabapentinoid used for neuropathic pain, but with lower potency compared to mirogabalin.

Uniqueness of this compound

This compound’s uniqueness lies in its higher binding affinity and slower dissociation rate from the α2δ-1 subunit of voltage-gated calcium channels. This results in stronger analgesic effects and a lower incidence of adverse effects compared to gabapentin and pregabalin .

properties

IUPAC Name |

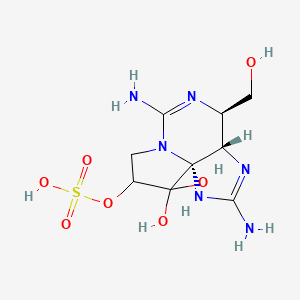

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-CKYFFXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032301 | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1138245-13-2 | |

| Record name | Mirogabalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirogabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIROGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the primary mechanism of action of Mirogabalin?

A1: this compound exerts its analgesic effects by selectively binding to the α2δ subunits of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS). [, , , , , ] This binding reduces calcium influx at nerve terminals, subsequently decreasing the release of several neurotransmitters involved in pain transmission. []

Q2: Does this compound exhibit selectivity for specific α2δ subunits?

A2: While this compound binds potently to both α2δ-1 and α2δ-2 subunits, it demonstrates a slower dissociation rate from α2δ-1 compared to α2δ-2. [, , ] This preferential binding to α2δ-1 is thought to contribute to its enhanced analgesic effects and potentially a wider safety margin compared to other gabapentinoids. [, ] Studies in mutant mice further support the role of α2δ-1 in mediating the analgesic effects of this compound. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C17H25NO2, and its molecular weight is 275.39 g/mol. [, ]

Q4: How is this compound absorbed and eliminated from the body?

A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 1 hour. [, ] It is primarily eliminated unchanged through urinary excretion, with 61-72% of the administered dose recovered in urine. [, ]

Q5: Does food intake affect the bioavailability of this compound?

A5: Bioavailability of a single 15 mg dose of this compound was comparable under fasting and fed (high-fat meal) conditions, suggesting it can be taken without food restrictions. []

Q6: What are the primary metabolic pathways of this compound?

A6: this compound undergoes limited metabolism. The primary metabolic pathway involves glucuronidation at the amine and carboxylic acid moieties. [, ] Minor metabolites detected in plasma, urine, and feces include A204-4455 (lactam form), this compound N-glucuronide, and O-glucuronide of oxidized A204-4455. [, ]

Q7: Does renal impairment affect this compound exposure?

A7: Yes, renal impairment significantly affects this compound exposure. As renal function declines, total clearance of this compound decreases, leading to increased plasma concentrations. [, ] Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid potential toxicity. [, ]

Q8: Which transporters are involved in the renal secretion of this compound?

A8: this compound utilizes several transporters for renal secretion, including organic anion transporters (OAT1 and OAT3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1 and/or MATE2-K). [, ] Cimetidine, an inhibitor of these transporters, has been shown to decrease the renal clearance of this compound in humans. []

Q9: What types of pain has this compound been investigated for in preclinical and clinical studies?

A9: this compound has demonstrated efficacy in preclinical models of both peripheral and central neuropathic pain, including models of diabetic peripheral neuropathy, postherpetic neuralgia, and spinal cord injury. [, , , , , , , ] Clinical trials have primarily focused on its use in diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ]

Q10: How does the efficacy of this compound compare to other gabapentinoids, such as Pregabalin?

A10: In preclinical models, this compound displayed more potent and longer-lasting analgesic effects compared to Pregabalin. [] Additionally, it exhibited a wider safety margin for CNS-related side effects. [] While clinical trials have shown this compound to be effective in treating neuropathic pain, direct head-to-head comparisons with Pregabalin have yielded mixed results. [, , ]

Q11: What is the clinical evidence supporting the use of this compound in patients with neuropathic pain?

A11: Several Phase III clinical trials have demonstrated the efficacy and safety of this compound in treating neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. [, , , , ] These trials have shown significant reductions in pain scores and improvements in sleep quality compared to placebo. [, , , ]

Q12: Are there any emerging therapeutic applications for this compound beyond neuropathic pain?

A12: While primarily studied for neuropathic pain, research suggests potential benefits of this compound in other conditions. Preclinical studies indicate it may alleviate hyperalgesia and chronic ocular pain in dry eye disease models. [] Additionally, there are preliminary findings suggesting potential benefits in treating chemotherapy-induced peripheral neuropathy. [, ]

Q13: What is known about the abuse potential of this compound?

A13: Studies in recreational polydrug users indicate that this compound, at therapeutic doses, has a lower potential for abuse compared to diazepam and pregabalin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)